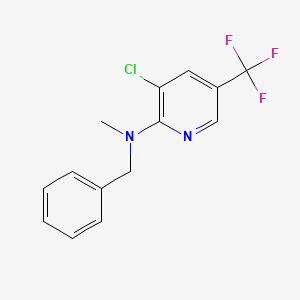

N-benzyl-3-chloro-N-methyl-5-(trifluoromethyl)pyridin-2-amine

Description

Properties

IUPAC Name |

N-benzyl-3-chloro-N-methyl-5-(trifluoromethyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClF3N2/c1-20(9-10-5-3-2-4-6-10)13-12(15)7-11(8-19-13)14(16,17)18/h2-8H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFZCQVQVIOVPFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)C2=C(C=C(C=N2)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201156624 | |

| Record name | 3-Chloro-N-methyl-N-(phenylmethyl)-5-(trifluoromethyl)-2-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201156624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220030-73-8 | |

| Record name | 3-Chloro-N-methyl-N-(phenylmethyl)-5-(trifluoromethyl)-2-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1220030-73-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-N-methyl-N-(phenylmethyl)-5-(trifluoromethyl)-2-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201156624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Route Overview

The synthesis of N-benzyl-3-chloro-N-methyl-5-(trifluoromethyl)pyridin-2-amine can be approached through:

- Preparation of the substituted pyridine core bearing the 3-chloro and 5-trifluoromethyl groups.

- Introduction of the amino substituent at the 2-position, followed by N-alkylation with benzyl and methyl groups.

This process typically involves halogen exchange, nucleophilic aromatic substitution, and amination reactions.

Preparation of 3-chloro-5-(trifluoromethyl)pyridin-2-amine Core

A key intermediate for this compound is 2-amino-3-chloro-5-(trifluoromethyl)pyridine , which can be synthesized via a two-step process starting from 2,3-dichloro-5-trifluoromethylpyridine :

Step 1: Fluorination

The 2,3-dichloro-5-trifluoromethylpyridine undergoes selective fluorination to convert the 2-chloro substituent into 2-fluoro. This is achieved by reacting with a fluorinating agent such as potassium fluoride (KF) in the presence of a phase transfer catalyst (e.g., benzyltriethylammonium chloride) in a polar aprotic solvent like N,N-dimethylacetamide (DMAC). The reaction is conducted at elevated temperatures (~140–170 °C) for 5–10 hours.

This step yields 2-fluoro-3-chloro-5-(trifluoromethyl)pyridine with high purity (~99.5%) and yield (~97%).Step 2: Cyanidation and Conversion to Amino Group

The 2-fluoro intermediate is then subjected to nucleophilic substitution with sodium cyanide (NaCN) in a solvent such as dichloroethane, again in the presence of a phase transfer catalyst, at mild temperatures (~20 °C) for about 10 hours. The cyanide group is introduced at the 2-position, followed by hydrolysis or other transformations to convert the cyano group to an amino group, resulting in 2-amino-3-chloro-5-(trifluoromethyl)pyridine .

The overall yield of this two-step process is approximately 90%, with product purity around 99.6%.

| Step | Reactants/Conditions | Product | Yield (%) | Purity (%) |

|---|---|---|---|---|

| 1 | 2,3-dichloro-5-trifluoromethylpyridine, KF, benzyltriethylammonium chloride, DMAC, 170 °C, 5 h | 2-fluoro-3-chloro-5-(trifluoromethyl)pyridine | 97 | 99.5 |

| 2 | 2-fluoro-3-chloro-5-(trifluoromethyl)pyridine, NaCN, benzyltriethylammonium chloride, dichloroethane, 20 °C, 10 h | 2-amino-3-chloro-5-(trifluoromethyl)pyridine | 90 (overall) | 99.6 |

Amination and N-Alkylation to Form this compound

The amino group at the 2-position can be further functionalized to introduce the N-benzyl and N-methyl substituents:

Amino-Dehalogenation Reaction for N-Methylation and N-Benzylation

A method analogous to the preparation of 3,5-bis(trifluoromethyl)-N-methyl-benzylamine involves reacting a benzyl halide derivative with methylamine under controlled conditions. For example, 3,5-bis(trifluoromethyl)-benzyl chloride reacts with aqueous methylamine in methanol at 50 °C over several hours to yield the N-methyl-N-benzyl amine derivative with high conversion (>99.5%) and molar yield (~84%). The reaction is monitored by gas chromatography and involves careful removal of solvents and purification by distillation.Buchwald-Hartwig Amination

Another advanced method for N-alkylation involves palladium-catalyzed Buchwald-Hartwig amination, which couples N-alkyl-O-protected pyridin-2-yl hydroxylamines with benzyl or methyl amines under mild conditions. This method allows for selective formation of the N-benzyl-N-methyl amine scaffold on the pyridine ring and is useful for generating libraries of substituted pyridin-2-amines with diverse N-substituents.

Summary Table of Key Preparation Steps

| Preparation Stage | Key Reagents/Conditions | Outcome/Product | Yield (%) | Notes |

|---|---|---|---|---|

| Fluorination of dichloro pyridine | 2,3-dichloro-5-(trifluoromethyl)pyridine, KF, phase transfer catalyst, DMAC, 140–170 °C, 5–10 h | 2-fluoro-3-chloro-5-(trifluoromethyl)pyridine | 97 | High purity, selective fluorination |

| Cyanidation and amino conversion | 2-fluoro intermediate, NaCN, phase transfer catalyst, dichloroethane, 20 °C, 10 h | 2-amino-3-chloro-5-(trifluoromethyl)pyridine | 90 (overall) | Mild conditions, suitable for scale-up |

| Amino-dehalogenation N-alkylation | Benzyl chloride derivative, methylamine, methanol, 50 °C, 5+ h | N-benzyl-N-methyl substituted amine | 84 | Monitored by GC, purified by distillation |

| Buchwald-Hartwig cross-coupling | Pd catalyst, N-alkyl-O-protected pyridin-2-yl hydroxylamine, benzylamine, base, mild conditions | N-benzyl-N-methyl pyridin-2-amine derivatives | Variable | High selectivity, useful for analog synthesis |

Detailed Research Findings and Considerations

The amino-dehalogenation reaction is sensitive to competing side reactions due to the higher reactivity of secondary amines formed during the process. Controlling stoichiometry and reaction conditions is critical to avoid over-alkylation and formation of quaternary ammonium salts.

The fluorination step requires precise temperature control to avoid impurity formation. Optimal temperature range is 140–170 °C, with 160 °C as an upper limit to minimize byproducts.

The phase transfer catalysts such as benzyltriethylammonium chloride facilitate the nucleophilic substitution reactions by enhancing the solubility and reactivity of inorganic fluorides and cyanides in organic solvents.

The Buchwald-Hartwig amination provides a convergent synthetic route allowing for late-stage functionalization of the pyridine core, which is advantageous for creating compound libraries for biological screening.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-3-chloro-N-methyl-5-(trifluoromethyl)pyridin-2-amine can undergo various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the nitrogen atom.

Coupling Reactions: It can be involved in Suzuki-Miyaura and other cross-coupling reactions to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide (NaN3) or thiourea in polar aprotic solvents.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation can produce N-oxides.

Scientific Research Applications

Medicinal Chemistry

N-benzyl-3-chloro-N-methyl-5-(trifluoromethyl)pyridin-2-amine has been investigated for its potential therapeutic properties.

Anticancer Activity

Several studies have indicated that compounds with similar structures exhibit anticancer properties. The trifluoromethyl group is known to enhance the potency of drugs by improving metabolic stability and bioavailability. For instance, derivatives of pyridine have shown efficacy against various cancer cell lines, suggesting that this compound may also possess similar properties worth exploring further.

Antimicrobial Properties

Research has demonstrated that pyridine derivatives can exhibit antimicrobial activity. The unique structural features of this compound may contribute to its effectiveness against bacterial strains, making it a candidate for developing new antibiotics.

Agrochemical Applications

The compound's chemical structure suggests potential applications in agriculture, particularly as a pesticide or herbicide.

Herbicidal Activity

Fluorinated compounds are known to enhance herbicidal activity due to their unique interactions with plant enzymes. Studies on similar pyridine derivatives indicate that they can inhibit specific metabolic pathways in plants, leading to effective weed control.

Insecticidal Properties

The lipophilic nature of this compound may allow it to penetrate insect exoskeletons effectively, potentially serving as an insecticide. Research on related compounds has shown promise in targeting pests while minimizing harm to non-target species.

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, including palladium-catalyzed reactions which facilitate the introduction of the benzyl and chloro groups into the pyridine ring. Understanding these synthetic pathways is crucial for developing more potent derivatives.

| Synthesis Method | Description |

|---|---|

| Palladium-Catalyzed Amination | Utilizes palladium catalysts to replace chloro with amine groups under specific conditions. |

| Direct Halogenation | Involves direct substitution reactions to introduce the chloro group onto the pyridine ring. |

Case Study: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that a related compound exhibited significant cytotoxicity against breast cancer cells (MCF7) at low micromolar concentrations, prompting further investigation into this compound's potential.

Case Study: Herbicidal Efficacy

Field trials conducted with similar pyridine derivatives revealed effective control of common agricultural weeds, suggesting that this compound could be developed into an effective herbicide formulation.

Mechanism of Action

The mechanism by which N-benzyl-3-chloro-N-methyl-5-(trifluoromethyl)pyridin-2-amine exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes. Once inside the cell, it can bind to target proteins or enzymes, modulating their activity through covalent or non-covalent interactions .

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The table below compares the target compound with structurally related pyridine derivatives:

Electronic and Functional Group Effects

- Trifluoromethyl (CF₃) Group : Present in all listed compounds, the CF₃ group contributes to electron-withdrawing effects , enhancing metabolic stability and resistance to oxidation .

- Chlorine (Cl) Substitution : The Cl at position 3 stabilizes the pyridine ring via inductive effects and may influence halogen bonding in biological targets .

- 3-Methoxypropyl (): Introduces polarity, which could improve solubility but reduce membrane permeability. Sulfonamide (): Enhances hydrogen-bonding capacity, often critical for target protein interactions .

Biological Activity

N-benzyl-3-chloro-N-methyl-5-(trifluoromethyl)pyridin-2-amine (CAS No. 1220030-73-8) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 300.71 g/mol. The trifluoromethyl group () is known to enhance the lipophilicity and metabolic stability of compounds, potentially increasing their biological activity .

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds containing trifluoromethyl groups. For instance, derivatives similar to this compound have shown promising results against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) indicates that modifications at the nitrogen and halogen positions can significantly affect the potency against pathogens such as Staphylococcus aureus and Escherichia coli.

| Compound | MIC (µg/ml) | Target Bacteria |

|---|---|---|

| N-benzyl derivative | 4 | S. aureus |

| Triazole derivative | 2 | E. coli |

2. Anticancer Activity

The compound has been evaluated for its anticancer properties, particularly in inhibiting cell proliferation in various cancer cell lines. A comparative analysis showed that the introduction of the trifluoromethyl group significantly enhances cytotoxicity against human cancer cells, outperforming several standard chemotherapeutic agents.

Case Study:

In a study assessing the effects on FaDu hypopharyngeal tumor cells, this compound exhibited a notable increase in apoptosis induction compared to control groups, suggesting its potential as an effective anticancer agent .

3. Neuroprotective Effects

Emerging research indicates that compounds with similar structures may possess neuroprotective properties, potentially beneficial in treating neurodegenerative diseases like Alzheimer's. The dual inhibition of cholinesterase and amyloid beta aggregation has been observed in related compounds, suggesting that this compound could also exhibit similar mechanisms of action .

Structure-Activity Relationship (SAR)

The SAR studies indicate that the presence of the trifluoromethyl group enhances the binding affinity to biological targets due to increased electron-withdrawing effects, which can stabilize interactions with active sites on enzymes or receptors .

Key Findings:

- Trifluoromethyl Group: Enhances lipophilicity and metabolic stability.

- Chloro Substitution: Modulates electronic properties affecting receptor binding.

Q & A

Q. What are the standard synthetic routes for synthesizing N-benzyl-3-chloro-N-methyl-5-(trifluoromethyl)pyridin-2-amine, and how are key intermediates like 3-chloro-5-(trifluoromethyl)pyridin-2-amine prepared?

- Methodological Answer : The synthesis typically involves sequential substitution and alkylation reactions. For the intermediate 3-chloro-5-(trifluoromethyl)pyridin-2-amine , a substitution reaction between 2,3-dichloro-5-(trifluoromethyl)pyridine and ammonia (or an ammonia equivalent) under optimized conditions yields ~87% purity . Subsequent N-benzylation and N-methylation steps can be achieved using benzyl halides and methylating agents (e.g., methyl iodide) in the presence of a base like K₂CO₃. Monitoring reaction progress via TLC and purification via column chromatography is recommended. Structural confirmation of intermediates is performed using ¹H NMR and X-ray crystallography .

Q. Which spectroscopic and crystallographic techniques are critical for confirming the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Analyze chemical shifts for aromatic protons (δ 6.5–8.5 ppm) and trifluoromethyl groups (distinct splitting patterns).

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]⁺ peak at m/z 345.6).

- X-ray Crystallography : Resolve spatial arrangement and detect intramolecular interactions (e.g., N–H⋯Cl or N–H⋯N hydrogen bonds). Note that disorder in the trifluoromethyl group may require refinement using software like SHELXL .

Advanced Research Questions

Q. How can crystallographic disorder in the trifluoromethyl group be resolved during structural refinement?

- Methodological Answer : Disorder in the CF₃ group arises due to rotational flexibility. To address this:

- Collect high-resolution data (≤ 0.8 Å) to improve electron density maps.

- Use SHELXL’s PART/SUMP instructions to model partial occupancy (e.g., 68:32 ratio observed in similar compounds) .

- Validate with R-factor convergence and ADDSYM checks to avoid overfitting. Cross-validate with DFT-optimized geometries if discrepancies persist .

Q. What strategies improve substitution reaction yields in synthesizing 3-chloro-5-(trifluoromethyl)pyridin-2-amine from dichloropyridine precursors?

- Methodological Answer :

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of ammonia.

- Temperature Control : Maintain 60–80°C to balance reactivity and side-product formation.

- Catalyst Screening : Test Pd-based catalysts for selective dehalogenation.

- In Situ Monitoring : Use HPLC to track reactant consumption and intermediate stability. Evidence shows yields up to 87.12% under optimized conditions .

Q. How can the bioactivity of N-benzyl derivatives against bacterial targets be systematically evaluated?

- Methodological Answer :

- Enzyme Assays : Test inhibition of acyl carrier protein synthase (AcpS-PPTase) , a key enzyme in bacterial lipid biosynthesis .

- MIC Testing : Determine minimum inhibitory concentrations against Gram-positive/negative strains.

- Pathway Analysis : Use transcriptomics or metabolomics to identify disrupted pathways (e.g., fatty acid biosynthesis).

- Structure-Activity Relationship (SAR) : Modify the benzyl or methyl groups to assess impact on potency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.